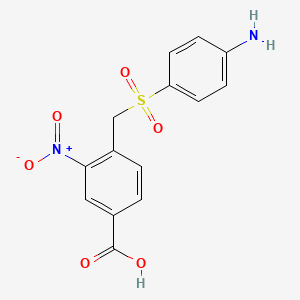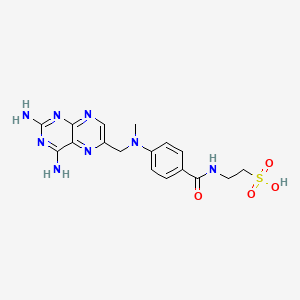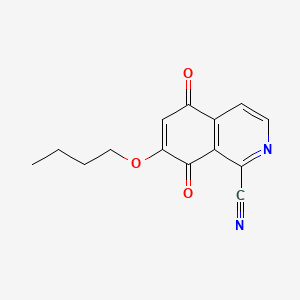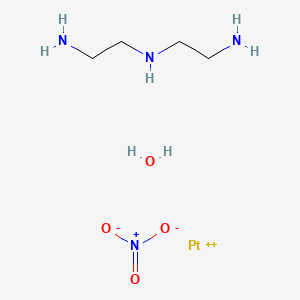
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N',N'')aqua-, (SP-4-2)-, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is a coordination complex of platinum. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The platinum center is coordinated with an aqua ligand and a tridentate ligand, N-(2-aminoethyl)-1,2-ethanediamine, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate typically involves the reaction of platinum(II) salts with N-(2-aminoethyl)-1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Pt(II) salt} + \text{N-(2-aminoethyl)-1,2-ethanediamine} + \text{H}_2\text{O} \rightarrow \text{Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate involves its interaction with cellular components. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a different ligand structure.
Carboplatin: Similar to cisplatin but with a different leaving group, leading to reduced side effects.
Oxaliplatin: Contains a different ligand system, offering a distinct spectrum of activity.
Uniqueness
Platinum(2+), (N-(2-aminoethyl)-1,2-ethanediamine-N,N’,N’')aqua-, (SP-4-2)-, dinitrate is unique due to its specific ligand arrangement, which provides distinct chemical and biological properties compared to other platinum complexes. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
86493-50-7 |
|---|---|
Fórmula molecular |
C4H15N4O4Pt+ |
Peso molecular |
378.27 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;platinum(2+);nitrate;hydrate |
InChI |
InChI=1S/C4H13N3.NO3.H2O.Pt/c5-1-3-7-4-2-6;2-1(3)4;;/h7H,1-6H2;;1H2;/q;-1;;+2 |
Clave InChI |
NGVMKFVSAJIXDY-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)N.[N+](=O)([O-])[O-].O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


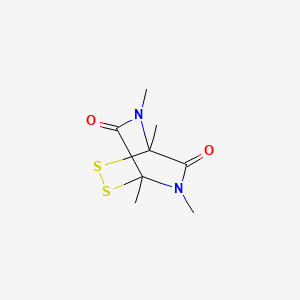
![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
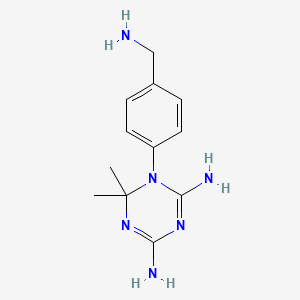

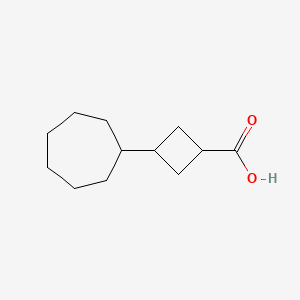
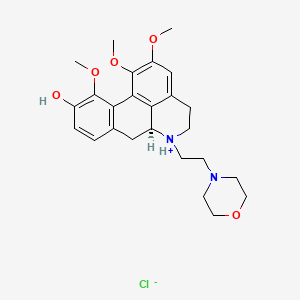

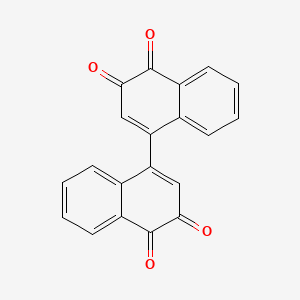
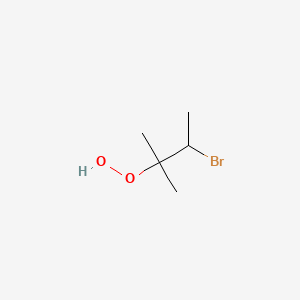
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
